REACTION_CXSMILES
|
C[C:2]1[CH:7]=[C:6](C)[CH:5]=[C:4](C)[C:3]=1[CH2:10][OH:11].[H-].[Na+].I[CH2:15][C:16]([O-:18])=[O:17].[Na+]>C1COCC1>[CH2:10]([O:11][CH2:15][C:16]([OH:18])=[O:17])[C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)CO
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium iodoacetate
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved into water (60 ml)
|
Type
|
CUSTOM
|
Details
|
was acidified to pH 2 at 5° C. by 6N HCl
|
Type
|
CUSTOM
|
Details
|
was then isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 51.2% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |